molecular formula C19H21N3O6 B2886103 2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid CAS No. 1104387-06-5

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid

Cat. No. B2886103
CAS RN: 1104387-06-5
M. Wt: 387.392
InChI Key: FNHPAYNANLXJEN-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid, also known as BEOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of the amino acid, glutamic acid, and has been studied for its ability to inhibit enzymes involved in cancer cell growth and proliferation.

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Development

Research has shown innovative approaches in the synthesis of condensed heterocyclic compounds and related structures. For instance, the synthesis of 8-substituted isocoumarin derivatives through the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes has been demonstrated, some of which exhibit solid-state fluorescence, indicating potential applications in materials science for fluorescence-based devices (Shimizu, Hirano, Satoh, & Miura, 2009).

Synthesis of Nitroenamines and Nitroimines

The versatility of 2-nitroperchlorobutadiene in producing structurally interesting nitro-enamines, -imines, -amidines, and hydrazines, highlights its potential in synthesizing novel organic compounds with possible physiological activities. The structure of a pyrazole precursor with an exceptional substitution pattern was elucidated, showcasing the compound's complexity and potential for further chemical exploration (Zapol’skii, Namyslo, Gjikaj, & Kaufmann, 2010).

Novel Amino Acid Synthesis

Innovative methods for amino acid synthesis have been explored, such as the nucleophilic ring opening of aryl 1-nitro-1-cyclopropanecarboxylate leading to derivatives of 2,4-diaminobutanoic acid. This method presents a new principle in amino acid synthesis, potentially expanding the toolkit for peptide and protein engineering (Vettiger & Seebach, 1990).

Ureido Sugars and Biologically Active Compound Synthesis

The use of amino acid esters in reactions to synthesize new ureido sugars derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids signifies an important step towards developing biologically active compounds and potential therapeutics (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Chemical Analysis and Sensing Applications

The development of a sensitive ELISA for the analysis of fenthion in fruit samples highlights the role of synthetic compounds in enhancing analytical methodologies for environmental and food safety. The synthesis of specific haptens for this purpose demonstrates the application of chemical synthesis in creating tools for chemical analysis and safety monitoring (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).

properties

IUPAC Name

2-(benzylamino)-4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-2-28-14-8-9-15(17(10-14)22(26)27)21-18(23)11-16(19(24)25)20-12-13-6-4-3-5-7-13/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPAYNANLXJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-4-((4-ethoxy-2-nitrophenyl)amino)-4-oxobutanoic acid

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